molecular formula C24H20FN5O4 B14119259 Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

Katalognummer: B14119259
Molekulargewicht: 461.4 g/mol
InChI-Schlüssel: XAQWRCMICAZHQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a dioxo group attached to a purine-imidazole fused ring system. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Purine-Imidazole Core: The synthesis begins with the construction of the purine-imidazole fused ring system. This is typically achieved through a cyclization reaction involving a suitable precursor, such as a substituted guanine or xanthine derivative, in the presence of a strong acid or base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the purine-imidazole core with a fluorinated aromatic compound, such as 4-fluorobenzyl chloride, under basic conditions.

    Addition of the Methyl and Dioxo Groups: The methyl and dioxo groups are incorporated through a series of oxidation and alkylation reactions. These steps typically require the use of oxidizing agents, such as potassium permanganate or chromium trioxide, and alkylating agents, such as methyl iodide.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing cost and environmental impact.

Analyse Chemischer Reaktionen

Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituent groups. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid. This reaction is typically carried out under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the dioxo group may produce a diol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding

    Medicine: The compound’s potential therapeutic properties are being investigated for the treatment of conditions such as cancer, inflammation, and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It may be used as a catalyst or as a precursor for the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity. For example, the compound may inhibit the activity of an enzyme by binding to its active site, preventing the substrate from accessing the site and thus blocking the enzyme’s catalytic function. Alternatively, the compound may act as an agonist or antagonist at a receptor, modulating the receptor’s signaling pathways and influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate can be compared with other similar compounds, such as:

    Ethyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of the chlorine atom may alter the compound’s chemical and biological properties, such as its reactivity and binding affinity.

    Ethyl 2-[6-(4-bromophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate: This compound contains a bromophenyl group. The larger size and higher electronegativity of the bromine atom may influence the compound’s interactions with molecular targets.

    Ethyl 2-[6-(4-methylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate: This compound features a methylphenyl group. The presence of the methyl group may affect the compound’s hydrophobicity and its ability to cross biological membranes.

The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties that can influence the compound’s reactivity and biological activity.

Eigenschaften

Molekularformel

C24H20FN5O4

Molekulargewicht

461.4 g/mol

IUPAC-Name

ethyl 2-[6-(4-fluorophenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetate

InChI

InChI=1S/C24H20FN5O4/c1-3-34-19(31)14-29-22(32)20-21(27(2)24(29)33)26-23-28(20)13-18(15-7-5-4-6-8-15)30(23)17-11-9-16(25)10-12-17/h4-13H,3,14H2,1-2H3

InChI-Schlüssel

XAQWRCMICAZHQL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)F)C5=CC=CC=C5)N(C1=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.